molecular formula C24H25ClN4OS B2422534 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-45-5

5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2422534
M. Wt: 453
InChI Key: HIKJUAMQFXSKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound. The compound contains a benzylpiperidine moiety, which is a drug and research chemical used in scientific studies . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For example, 4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple ring structures including a thiazolo[3,2-b][1,2,4]triazol ring. The benzylpiperidine moiety is a key part of the structure .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : 4-Benzylpiperidine is a drug and research chemical used in scientific studies. It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
    • Methods of Application : The compound is used in scientific studies, but the exact experimental procedures are not specified in the source .
    • Results or Outcomes : It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .
  • Scientific Field: Medicinal Chemistry

    • Application : 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .
    • Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
    • Results or Outcomes : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
  • Scientific Field: Molecular Architecture

    • Application : Study of the molecular architectures of similar compounds .
    • Methods of Application : Several dimeric forms were optimized at three DFT levels .
    • Results or Outcomes : Good agreement with the experimental spectra in the solid state was achieved .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in various fields such as medicinal chemistry, given the interesting properties of its benzylpiperidine moiety . Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-7-9-20(25)10-8-19)28-13-11-18(12-14-28)15-17-5-3-2-4-6-17/h2-10,18,21,30H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKJUAMQFXSKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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